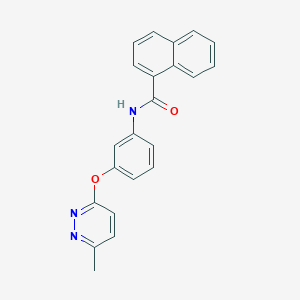

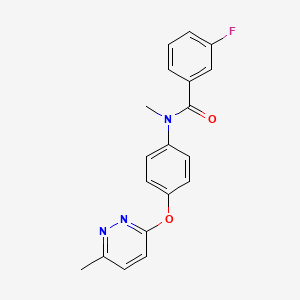

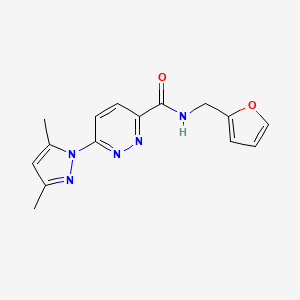

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide, also known as MPN, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MPN is a potent and selective inhibitor of the protein tyrosine kinase, c-Met, which is a receptor for the hepatocyte growth factor (HGF). The c-Met/HGF signaling pathway plays a crucial role in the regulation of cell proliferation, survival, migration, and invasion, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Neuroprotective and Anti-inflammatory Applications

A study by Joyce et al. (2003) investigated a novel naphtoxazine derivative, closely related to "N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide," for its neuroprotective effects against neurotoxic compounds in vitro and its potential as an antiparkinson agent in vivo. This research underscores the therapeutic potential of naphthamide derivatives in neurodegenerative disease treatment and management Joyce et al., 2003.

Heterocyclic Synthesis

Hussein et al. (2009) focused on the utilization of N-1-Naphthyl-3-oxobutanamide, a compound structurally similar to "N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide," in heterocyclic synthesis. This research contributed to the synthesis of various heterocyclic compounds, demonstrating the versatility of naphthamide derivatives in organic chemistry and their potential applications in developing new pharmacological agents Hussein et al., 2009.

Water Oxidation Catalysts

A study by Zong and Thummel (2005) explored the use of Ru complexes involving naphthyridine derivatives for water oxidation. This research highlights the potential application of naphthamide and its derivatives in catalyzing water oxidation reactions, a critical process in artificial photosynthesis and renewable energy production Zong and Thummel, 2005.

Antitumor Agents

Tomita et al. (2002) delved into the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, derivatives of naphthamide, as antitumor agents. Their research aimed at discovering new antitumor compounds, showcasing the potential of naphthamide derivatives in cancer treatment Tomita et al., 2002.

Propriétés

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-15-12-13-21(25-24-15)27-18-9-5-8-17(14-18)23-22(26)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPMXIGUBFCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide](/img/structure/B2883031.png)

![N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883041.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2883045.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate](/img/structure/B2883049.png)

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)

![2-((2-chlorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2883054.png)